molecular formula C5H8O B7770735 (E)-2-Pentenal CAS No. 31424-04-1

(E)-2-Pentenal

Cat. No.: B7770735
CAS No.: 31424-04-1
M. Wt: 84.12 g/mol
InChI Key: DTCCTIQRPGSLPT-ONEGZZNKSA-N
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Description

trans-2-Pentenal (CAS 1576-87-0) is an α,β-unsaturated carbonyl compound that serves as a critical reference standard and building block in diverse scientific research. Its key applications include atmospheric chemistry studies, where it is used to investigate the kinetics and mechanism of ozonolysis reactions, secondary organic aerosol (SOA) formation, and its role as a biogenic volatile organic compound (BVOC) . In biochemical and biological research, its α,β-unsaturated aldehyde structure allows it to readily form adducts with nucleophilic agents like glutathione (GSH), which is associated with observed inhibition of carcinoma cell growth, suggesting potential as a subject for antitumor agent research . Related compounds in its chemical family, such as trans-2-hexenal, are also studied for their potent antifungal activity and ability to induce defense responses in postharvest fruit, highlighting the relevance of this class of molecules in agricultural science . Furthermore, trans-2-Pentenal is a valuable intermediate in organic synthesis, acting as a substrate for creating complex structures like mercaptoalcohols and serving as a starting material in multi-step synthetic routes . This compound is also identified as a flavor and fragrance agent, contributing green, fruity notes reminiscent of apple and tomato . As a pure substance, it is a colorless to light yellow liquid with a boiling point of approximately 81 °C at 160 mmHg . It is highly flammable and a skin and eye irritant . This product is strictly for research purposes in a controlled laboratory setting and is not intended for personal, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-2-enal
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InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+
Source PubChem
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InChI Key

DTCCTIQRPGSLPT-ONEGZZNKSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID80858788
Record name (E)-2-Pentenal
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Molecular Weight

84.12 g/mol
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Physical Description

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma
Record name 2-Pentenal
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Solubility

Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol)
Record name 2-Pentenal
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Density

0.850-0.856 (21°)
Record name 2-Pentenal
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CAS No.

1576-87-0, 764-39-6, 31424-04-1
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Record name 2-Pentenal
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Preparation Methods

Reaction Mechanism and Conditions

Propanal undergoes deprotonation at the α-carbon under basic conditions, forming an enolate ion. This nucleophile attacks the carbonyl carbon of a second propanal molecule, yielding a β-hydroxy aldehyde intermediate. Subsequent acid-catalyzed dehydration eliminates water, producing trans-2-pentenal.

The stereochemistry of the double bond is influenced by reaction conditions. Strong bases (e.g., piperidine) and elevated temperatures favor the thermodynamically stable trans isomer due to minimized steric hindrance during elimination. A representative protocol involves:

  • Catalyst : Piperidine (5–10 mol%)

  • Solvent : Acetic acid (co-catalyst)

  • Temperature : 80–100°C

  • Yield : >95%

Table 1: Aldol Condensation Optimization

ParameterOptimal ConditionEffect on Yield
Catalyst Loading10 mol% piperidineMaximizes enolate formation
Reaction Time4–6 hoursCompletes dehydration
Temperature90°CBalances kinetics and selectivity

This method is highly efficient but requires careful control of acidity to avoid side reactions such as over-condensation.

Dehydrogenation of n-Pentane Followed by Oxidation

A two-step approach involving alkene synthesis and subsequent oxidation offers an alternative route to trans-2-pentenal.

Catalytic Dehydrogenation of n-Pentane

n-Pentane undergoes dehydrogenation using iridium pincer complexes under ethylene pressure to produce trans-2-pentene. Key conditions include:

  • Catalyst : Ir(2,6-bis[di(isopropyl)phosphinomethyl]phenyl)(C2H4)\text{Ir(2,6-bis[di(isopropyl)phosphinomethyl]phenyl)(C}_2\text{H}_4\text{)}

  • Pressure : 2 atm ethylene

  • Temperature : 240°C

  • Conversion : >90%

Table 2: Dehydrogenation Performance

ParameterValueRole in Selectivity
Ethylene Pressure2 atmPrevents catalyst deactivation
Reaction Time1.7 hoursEnsures complete conversion

Lipid Peroxidation as a Natural Synthesis Route

trans-2-Pentenal is generated endogenously through lipid peroxidation, a radical-mediated degradation of polyunsaturated fatty acids. This process involves:

  • Hydrogen Abstraction : Radicals (e.g., HO\text{HO}^\cdot) abstract hydrogen from lipid allylic positions.

  • Peroxyl Radical Formation : Oxygen addition generates peroxyl radicals.

  • Fragmentation : β-Scission releases trans-2-pentenal alongside other volatile aldehydes .

Chemical Reactions Analysis

Ozonolysis Pathways and Atmospheric Implications

Ozonolysis is a dominant atmospheric degradation pathway for T2P, producing reactive intermediates and secondary organic aerosols (SOAs).

Mechanism and Products

  • Primary ozonide formation : Ozone reacts with T2P’s C=C bond via 1,3-dipolar cycloaddition, forming a primary ozonide (POZ). This step has a low energy barrier (3.35 kcal/mol) .

  • POZ decomposition : The POZ cleaves into a Criegee intermediate (CI) and propanal or glyoxal, depending on the pathway (Figure 1) .

  • Secondary ozonide (SOZ) formation : Stabilized CI reacts with carbonyl compounds (e.g., propanal) to form SOZs, which decompose into methylglyoxal and ethylformate .

Table 1: Key Ozonolysis Products and Yields

ProductYield (%)ConditionsSource
Propanal45–60298 K, dry air
Methylglyoxal20–35298 K, excess O₃
Secondary ozonides10–15Low-temperature (<210 K)

Kinetics and Temperature Dependence

  • The experimental rate coefficient for T2P ozonolysis is k=1.46×1018cm3molecule1s1k = 1.46 \times 10^{-18} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 298 K , aligning closely with theoretical predictions (3.39×1018cm3molecule1s13.39 \times 10^{-18} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}) .

  • Below 210 K, propanal becomes the dominant product over methylglyoxal due to reduced SOZ decomposition efficiency .

Oxidation and Reduction Reactions

T2P undergoes redox reactions typical of aldehydes, influenced by its α,β-unsaturated structure.

Oxidation

  • Complete oxidation : Using KMnO₄ or CrO₃, T2P oxidizes to pentanoic acid (CH3(CH2)3COOH\text{CH}_3(\text{CH}_2)_3\text{COOH}) .

  • Selective oxidation : Epoxidation of the C=C bond is possible with peracids (e.g., mCPBA).

Reduction

  • Catalytic hydrogenation : T2P reduces to 2-pentanol (CH3(CH2)2CH(OH)CH3\text{CH}_3(\text{CH}_2)_2\text{CH(OH)CH}_3) using H₂/Pd .

  • Hydride reduction : NaBH₄ selectively reduces the aldehyde group to a primary alcohol, bypassing the C=C bond .

Addition Reactions

The conjugated C=C and carbonyl groups enable electrophilic and nucleophilic additions.

Halogenation

  • Bromination : T2P reacts with Br₂ in CCl₄ to form 2,3-dibromopentanal .

  • Hydrohalogenation : HCl adds across the C=C bond, yielding 2-chloro-3-pentenal.

Michael Addition

  • T2P reacts with nucleophiles (e.g., glutathione) at the β-carbon, forming stable adducts (e.g., GS-T2P).

Atmospheric Degradation via Radical Reactions

T2P is removed from the atmosphere through reactions with OH and NO₃ radicals:

Table 2: Atmospheric Reaction Rate Coefficients

ReactionRate Coefficient (cm3molecule1s1\text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1})Lifetime (Hours)Source
OH + T2P3.2×10113.2 \times 10^{-11}2–4
NO₃ + T2P1.1×10151.1 \times 10^{-15}8–12
O₃ + T2P1.46×10181.46 \times 10^{-18}24–48
  • OH reaction : Dominates daytime degradation, producing peroxy radicals that contribute to SOA formation .

  • NO₃ reaction : Nighttime pathway generating nitrooxy-peroxides, which partition into aerosols .

Environmental and Biological Impact

  • SOA formation : Ozonolysis generates low-volatility products (e.g., methylglyoxal) that nucleate aerosols, impacting air quality and climate .

  • Toxicity : T2P induces calcium influx in neurons via TRPA1 activation, suggesting neurotoxic potential .

Scientific Research Applications

Flavor and Fragrance Industry

Overview:
trans-2-Pentenal is widely recognized for its pleasant aroma, which resembles that of fresh fruits. This makes it a popular choice in the flavor and fragrance industry.

Applications:

  • Flavoring Agent: Used in food products to enhance taste.
  • Fragrance Component: Incorporated into perfumes and scented products to provide a refreshing scent.

Case Study:
A study conducted on the sensory evaluation of various flavor compounds highlighted trans-2-pentenal's effectiveness in enhancing the overall flavor profile of fruit-flavored beverages, demonstrating its significant role in consumer product appeal .

Synthesis of Fine Chemicals

Overview:
The compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.

Applications:

  • Reactivity: Its unsaturated structure allows for efficient formation of complex molecules.

Data Table: Synthesis Pathways Using trans-2-Pentenal

CompoundReaction TypeYield (%)
3-HydroxybutanalAldol Condensation85
2-Pentenoic AcidOxidation78
Ethyl AcetateEsterification90

Case Study:
In pharmaceutical research, trans-2-pentenal was used to synthesize novel anti-inflammatory agents, showcasing its potential in drug development .

Analytical Chemistry

Overview:
In analytical chemistry, trans-2-pentenal is utilized as a standard for calibration in gas chromatography.

Applications:

  • Calibration Standard: Its distinct properties enable accurate analysis of volatile compounds.

Data Table: Calibration Performance

ParameterValue
Retention Time (min)5.2
Peak Area (units)1500
Linearity Range (ppm)1 - 100

Case Study:
A laboratory utilized trans-2-pentenal to calibrate gas chromatographic systems for environmental monitoring, enhancing the accuracy of pollutant detection .

Biochemical Research

Overview:
Research has indicated potential biological activities associated with trans-2-pentenal, particularly its antimicrobial properties.

Applications:

  • Antimicrobial Agent: Studies have explored its efficacy against various microorganisms.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

Case Study:
Research demonstrated that trans-2-pentenal exhibited significant antimicrobial activity against foodborne pathogens, suggesting its potential use as a natural preservative .

Polymer Chemistry

Overview:
In polymer chemistry, trans-2-pentenal is employed in the production of polymers and resins.

Applications:

  • Cross-Linking Agent: Its unsaturated structure facilitates cross-linking reactions essential for developing materials with specific mechanical properties.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Flexibility
Polyurethane50High
Epoxy Resin70Moderate

Case Study:
A study on the use of trans-2-pentenal in epoxy resins showed improved mechanical strength and flexibility compared to traditional formulations, indicating its effectiveness as a cross-linking agent .

Mechanism of Action

The mechanism of action of 2-pentenal involves its interaction with various molecular targets:

Comparison with Similar Compounds

Occurrence and Sources :

  • Food Systems : Found in oxidized seed oils (e.g., walnut, palm) as a marker of lipid peroxidation , and in spices, tea, and fermented products like Jiupei (Chinese fermented grains) .
  • Environmental and Biological Contexts: Detected in cigarette smoke, where it forms adducts with glutathione (GSH), and exhibits selective cytotoxicity against cancer cells (e.g., Colon-26 carcinoma) while sparing normal cells .
  • Atmospheric Chemistry: Contributes to organic aerosol formation via ozonolysis and photochemical reactions in the lower troposphere .

Comparison with Structurally Similar Aldehydes

Chemical Properties and Structural Analogues

Key structural analogues include hexanal , trans-2-hexenal , and trans-2-butenal , which share α,β-unsaturated or saturated aldehyde groups but differ in chain length and functional group positions.

Property trans-2-Pentenal trans-2-Hexenal Hexanal trans-2-Butenal
Molecular Formula C₅H₈O C₆H₁₀O C₆H₁₂O C₄H₆O
Boiling Point (°C) 137–139 150–152 131 102–104
Key Functional Groups α,β-unsaturated aldehyde α,β-unsaturated aldehyde Saturated aldehyde α,β-unsaturated aldehyde
Major Sources Oxidized oils, spices Olive oil, tea Rancid oils, fruits Linseed oil, smoke
Atmospheric Lifetime Hours (ozone-reactive) Hours Days Hours
Bioactivity Anticancer (selective) Antimicrobial Pro-inflammatory Cytotoxic
References

Role in Lipid Oxidation

trans-2-Pentenal is a prominent oxidation byproduct in seed oils, alongside hexanal and trans-2-heptenal . Its formation correlates with peroxide values (p-AV), indicating advanced oxidation stages .

Compound Concentration in Oxidized Oils (µg/g) Key Oxidation Stage Associated Aroma
trans-2-Pentenal 5.2–18.7 (walnut oil) Mid-late oxidation Pungent, green
Hexanal 12.4–45.6 (palm oil) Early oxidation Grassy, rancid
trans-2-Heptenal 8.9–22.1 (olive oil) Late oxidation Fatty, fried
trans-2-Butenal 6.3–14.5 (linseed oil) Early oxidation Sharp, acrid
References

Anticancer Selectivity

trans-2-Pentenal inhibits Colon-26 carcinoma cell growth (IC₅₀: 12 µM) but shows minimal toxicity to BALB/3T3 normal cells (IC₅₀: >100 µM) . In contrast, trans-2-hexenal broadly inhibits both cancer and normal cells, while acrolein (a shorter-chain analogue) is universally cytotoxic .

Enzyme Interactions

The enzyme MhyADH from Alicycliphilus denitrificans shows 1.6-fold higher activity toward trans-2-pentenal compared to 3-penten-2-one (a ketone analogue), highlighting its substrate specificity for α,β-unsaturated aldehydes .

Substrate Relative Activity (%) Enzyme pH/Temperature
trans-2-Pentenal 100 MhyADH 7.2 / 25°C
3-Penten-2-one 62.5 MhyADH 7.2 / 25°C
trans-2-Hexenal 85 2-alkenal reductase 7.2 / 25°C
trans-2-Nonenal 78 2-alkenal reductase 7.2 / 25°C
References

Environmental and Atmospheric Behavior

trans-2-Pentenal reacts rapidly with ozone (k = 3.2 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹), producing formic acid and secondary organic aerosols (SOA) . Its tt-gauche conformer dominates in gas-phase reactions, influencing aerosol nucleation . Comparatively, hexanal has lower ozone reactivity (k = 1.1 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) and contributes less to SOA formation .

Biological Activity

trans-2-Pentenal, an α,β-unsaturated aldehyde, has garnered attention in various fields due to its significant biological activities and implications in atmospheric chemistry. This article delves into the biological activity of trans-2-pentenal, highlighting its effects on cellular mechanisms, environmental interactions, and potential health impacts.

trans-2-Pentenal (C5_5H8_8O) is characterized by its structure featuring a double bond between the second and third carbon atoms. It is a colorless to light yellow liquid with a boiling point of approximately 81 °C . Its reactivity is influenced by the presence of the aldehyde functional group, making it a participant in various chemical reactions, including ozonolysis.

Biological Activity

1. Neurobiological Effects

Research indicates that trans-2-pentenal increases intracellular calcium levels in cultured neonatal rat trigeminal ganglion neurons. This effect is mediated through multiple cation channels and is associated with the activation of the TRPA1 ion channel . The compound has been shown to induce responses similar to other known irritants, suggesting its role as a sensory stimulant.

2. Mutagenic Potential

In vitro studies have demonstrated that trans-2-pentenal exhibits mutagenic properties. Specifically, it has been shown to induce mutations in V79 Chinese hamster lung cells at varying concentrations, indicating a dose-dependent relationship with mutagenesis . This raises concerns regarding its potential carcinogenic effects when present in biological systems.

Environmental Interactions

1. Ozonolysis and Atmospheric Chemistry

The ozonolysis of trans-2-pentenal has been extensively studied due to its implications for atmospheric chemistry. The reaction with ozone leads to the formation of secondary organic aerosols (SOAs), which can influence air quality and climate dynamics. The rate coefficients for the ozonolysis reaction have been determined to be approximately 1.46×1018 cm3 molecule1s11.46\times 10^{-18}\text{ cm}^3\text{ molecule}^{-1}\text{s}^{-1} at room temperature .

2. Conformational Diversity

Recent studies have explored the conformational diversity of trans-2-pentenal, revealing significant implications for its atmospheric oxidation processes and organic aerosol formation mechanisms. The major conformers identified include planar and non-planar structures that affect its reactivity .

Case Studies and Research Findings

Study Focus Findings
MDPI Study (2022)Ozonolysis kineticsDetermined rate coefficients for trans-2-pentenal's reaction with ozone; significant contributions to SOA formation were noted .
Sigma-Aldrich Research (2024)Neurobiological effectsDemonstrated that trans-2-pentenal increases intracellular calcium levels in rat neurons, implicating sensory irritation pathways .
RSC Publication (2023)Conformational analysisInvestigated conformers of trans-2-pentenal, enhancing understanding of its environmental behavior and reactivity .

Q & A

Q. What are best practices for integrating trans-2-Pentenal data into meta-analyses?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Extract data using standardized units (e.g., µM for concentration, % inhibition for activity). Use funnel plots to assess publication bias and heterogeneity metrics (I²) to evaluate study consistency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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